N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
The compound “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a trifluoromethyl group, an isoxazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and isoxazole rings would likely contribute to the compound’s rigidity, while the trifluoromethyl group could influence its electronic properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the carboxamide group could potentially undergo hydrolysis, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility in different solvents .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives synthesized from carboxamide showed potential as anticancer and anti-5-lipoxygenase agents. These compounds were tested for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).
Isoxazole and Pyrimidine Derivatives in Drug Discovery
Research into isoxazol and pyrimidine derivatives, including those related to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide, has demonstrated these compounds' relevance in drug discovery, particularly for their immunosuppressive properties. These findings suggest the compound's utility in understanding and developing treatments for autoimmune diseases (Knecht & Löffler, 1998).
Chemical Synthesis and Biological Evaluation
The compound's core structure has been the focus of chemical synthesis studies aimed at evaluating biological activity. For instance, modifications on the pyrimidine portion of a related compound showed potential in inhibiting transcription mediated by NF-kB and AP-1 transcription factors, which are critical in inflammation and cancer progression (Palanki et al., 2000).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines, sharing structural features with the compound , have been investigated for their molluscicidal properties, providing insight into the development of new agents for controlling snail populations that are intermediate hosts of schistosomiasis (El-bayouki & Basyouni, 1988).
Herbicidal Activities
Research has also explored the herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, a compound structurally related to this compound, showing its potential in agricultural applications (Fu-b, 2014).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with ubiquitin-specific protease 7 (usp7) based on molecular docking results . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme involved in the regulation of multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response .
Mode of Action
The compound’s interaction with its target, usp7, suggests that it may inhibit the deubiquitinating activity of usp7, thereby affecting the stability of various proteins regulated by this enzyme .
Biochemical Pathways
Given the potential target of usp7, it can be inferred that the compound may influence pathways related to cell cycle progression, apoptosis, and dna damage response, as these are known to be regulated by usp7 .
Pharmacokinetics
The presence of a trifluoromethyl group in the compound suggests that it may have enhanced lipophilicity, which could potentially enhance its ability to diffuse into cells .
Result of Action
The compound has been found to exhibit moderate antiproliferative activities against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of the tumor cell proliferation) of 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively . These results suggest that the compound may induce cell cycle arrest or apoptosis in these cells, thereby inhibiting their proliferation.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-7-6-9(12(13,14)15)19-10(18-7)3-4-16-11(20)8-2-5-17-21-8/h2,5-6H,3-4H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZYZPRGAHBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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